N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide
Overview
Description
N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a piperidine ring, which is further connected to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-methoxyethylamine.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the benzamide derivative with 4-piperidone under reductive amination conditions.
Pyrazole Moiety Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-[1-(1H-pyrazol-4-ylmethyl)piperidin-4-yl]oxybenzamide: Similar structure with a different position of the pyrazole moiety.
N-(2-methoxyethyl)-3-[1-(1H-pyrazol-3-ylmethyl)piperidin-4-yl]oxybenzamide: Another isomer with the pyrazole moiety at a different position.
Uniqueness
N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-12-9-20-19(24)15-3-2-4-18(13-15)26-17-6-10-23(11-7-17)14-16-5-8-21-22-16/h2-5,8,13,17H,6-7,9-12,14H2,1H3,(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNFOUMVBDXLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)CC3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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